molecular formula C19H20ClN5O2 B2710937 9-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 876899-98-8

9-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2710937
CAS No.: 876899-98-8
M. Wt: 385.85
InChI Key: GRLBBDRZOMLIGV-UHFFFAOYSA-N
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Description

9-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines elements of purine and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine and pyrimidine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the coupling and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the addition of oxygen or removal of hydrogen.

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with various biomolecules and potential as a therapeutic agent.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly for its interactions with nucleic acids and proteins.

Industry

In industry, the compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 9-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved would depend on the context of its use, such as its role in a therapeutic setting or as a research tool.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-2-methylprop-2-enoic acid
  • 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-

Uniqueness

What sets 9-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione apart from similar compounds is its unique combination of purine and pyrimidine structures, which may confer distinct chemical and biological properties

Properties

IUPAC Name

9-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-12(2)11-25-17(26)15-16(22(3)19(25)27)21-18-23(8-5-9-24(15)18)14-7-4-6-13(20)10-14/h4,6-7,10H,1,5,8-9,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLBBDRZOMLIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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